N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide group can be introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be attached via an etherification reaction, where the hydroxyl group of the benzamide derivative reacts with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide moiety, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Benzoyl chloride, triethylamine, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazole and benzamide derivatives
Scientific Research Applications
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This can result in antimicrobial, antifungal, and anticancer effects . The benzamide moiety can enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group enhances its solubility and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H18N2O2S/c1-10(2)19-14-6-4-12(5-7-14)15(18)16-8-13-9-20-11(3)17-13/h4-7,9-10H,8H2,1-3H3,(H,16,18) |
InChI Key |
BIQOAYPJWFZAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.